

Protocol for Staining Fixed Cells with MB 488 NHS Ester

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

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Introduction

MB 488 N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and hydrophilic green-fluorescent dye designed for covalently labeling primary amines on biomolecules.^{[1][2]} Structurally related to Alexa Fluor® 488, MB 488 offers improved water solubility, brightness, and reduced self-quenching.^{[1][2][3]} Its NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues found in proteins, to form a stable amide bond.^[1] This reaction is most efficient at a pH between 7 and 9.^{[1][2]}

This protocol details the methodology for staining intracellular and cell-surface proteins in fixed cells using **MB 488 NHS ester**. The dye's high fluorescence quantum yield and photostability make it an excellent choice for various applications, including fluorescence microscopy and flow cytometry.^{[1][3]}

Physicochemical and Spectroscopic Properties

Property	Value
Excitation Maximum (Ex)	501 nm[2][4]
Emission Maximum (Em)	524 nm[2][4]
Molecular Weight	752.69 g/mol [1][2]
Extinction Coefficient	86,000 cm ⁻¹ M ⁻¹ [1]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester
Reactivity	Primary amines[1][4]
Solubility	Water, DMSO, DMF[1][2]

Experimental Protocols

This protocol is divided into two main sections: the direct labeling of intracellular proteins in fixed and permeabilized cells, and an alternative workflow for labeling a primary antibody with **MB 488 NHS ester** for indirect immunofluorescence.

Protocol 1: Direct Staining of Fixed and Permeabilized Cells

This method is suitable for the general labeling of cellular proteins.

Materials:

- **MB 488 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cells cultured on coverslips or imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

- Staining Buffer (e.g., amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- **MB 488 NHS Ester** Stock Solution Preparation:
 - Allow the vial of **MB 488 NHS ester** to equilibrate to room temperature before opening.
 - Prepare a stock solution by dissolving the ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
 - It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.^[5] Store aliquots at -20°C, protected from light.^[1]
- Cell Fixation:
 - Aspirate the cell culture medium.
 - Wash the cells twice with PBS.
 - Add Fixation Buffer to cover the cells and incubate for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization (for intracellular targets):
 - Add Permeabilization Buffer to the fixed cells.
 - Incubate for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:

- Dilute the **MB 488 NHS ester** stock solution to the desired working concentration in Staining Buffer. The optimal concentration should be determined empirically but can range from 1 to 25 µg/mL.
- Incubate the cells with the diluted **MB 488 NHS ester** solution for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Counterstaining and Mounting:
 - If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Image the stained cells using a fluorescence microscope with the appropriate filter set for MB 488 (excitation/emission ~501/524 nm).

Protocol 2: Indirect Immunofluorescence using a Labeled Primary Antibody

This protocol involves first conjugating the **MB 488 NHS ester** to a primary antibody, which is then used to stain the target antigen in fixed cells.

Part A: Antibody Labeling with **MB 488 NHS Ester**

Materials:

- Purified primary antibody (in an amine-free buffer)
- **MB 488 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex® G-25)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
 - Adjust the antibody concentration to 2-10 mg/mL.[\[6\]](#)
 - Add Reaction Buffer to the antibody solution to adjust the pH to 8.3.
- **MB 488 NHS Ester** Stock Solution Preparation:
 - Prepare a 10 mg/mL stock solution of **MB 488 NHS ester** in anhydrous DMSO immediately before use.[\[5\]](#)
- Labeling Reaction:
 - The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.[\[6\]](#)
 - Add the calculated amount of the **MB 488 NHS ester** stock solution to the antibody solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with PBS.[\[6\]](#)
 - The first colored fraction to elute will be the MB 488-labeled antibody.

Part B: Staining Fixed Cells with Labeled Antibody

Materials:

- MB 488-labeled primary antibody
- Cells cultured on coverslips or imaging plates
- Fixation and Permeabilization Buffers (as in Protocol 1)
- Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)
- Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS)
- Nuclear counterstain and mounting medium

Procedure:

- Cell Fixation and Permeabilization:
 - Follow steps 2 and 3 from Protocol 1.
- Blocking:
 - Incubate the cells in Blocking Buffer for at least 60 minutes at room temperature to reduce non-specific binding.
- Antibody Incubation:
 - Dilute the MB 488-labeled primary antibody to its optimal working concentration in Antibody Dilution Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining, Mounting, and Imaging:

- Follow steps 5 and 6 from Protocol 1.

Quantitative Data Summary

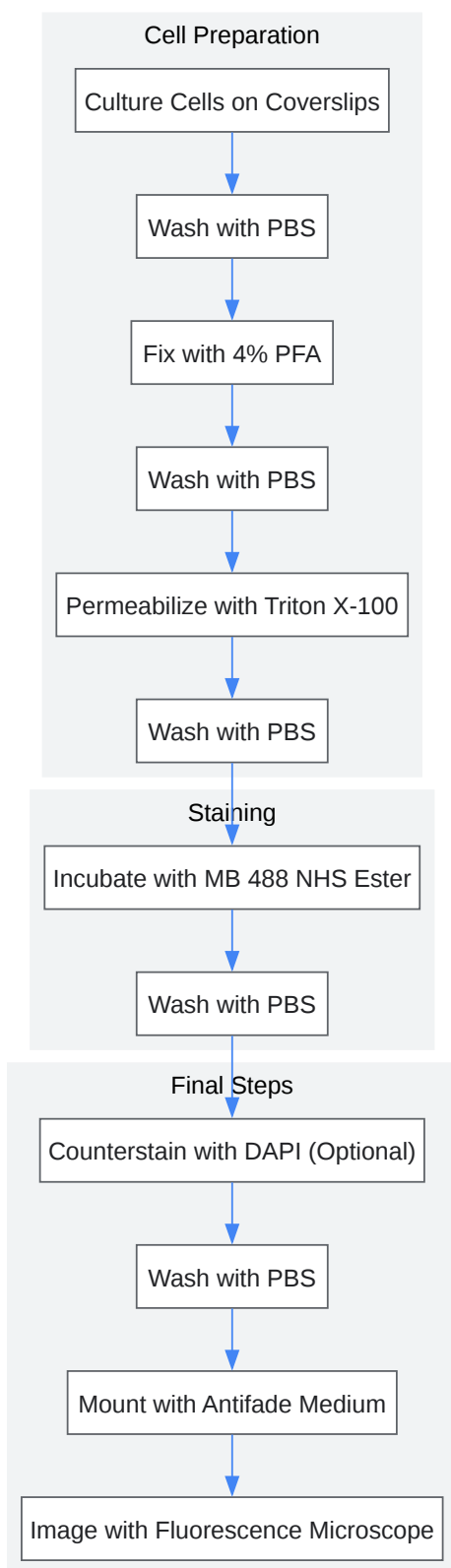
Table 1: Reagent Concentrations and Incubation Times for Direct Staining (Protocol 1)

Step	Reagent	Concentration	Incubation Time	Temperature
Fixation	Paraformaldehyde (PFA)	4% in PBS	15-20 minutes	Room Temperature
Permeabilization	Triton™ X-100	0.1-0.5% in PBS	10-15 minutes	Room Temperature
Staining	MB 488 NHS Ester	1-25 µg/mL	30-60 minutes	Room Temperature
Counterstaining	DAPI	1-5 µg/mL	5-10 minutes	Room Temperature

Table 2: Parameters for Antibody Labeling (Protocol 2, Part A)

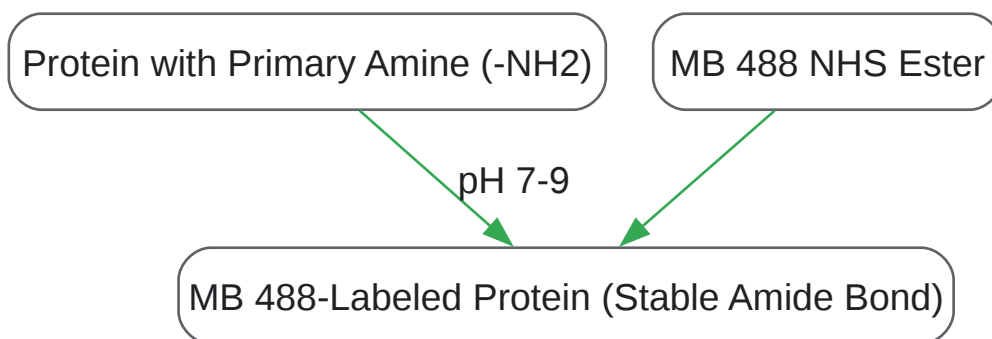
Parameter	Recommendation
Antibody Concentration	2-10 mg/mL[6]
Reaction Buffer pH	8.3
Dye:Antibody Molar Ratio	Start with 10:1, optimize between 5:1 and 20:1[6]
Reaction Time	1 hour
Reaction Temperature	Room Temperature

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for direct staining of fixed and permeabilized cells with **MB 488 NHS ester**.



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Caption: Reaction of **MB 488 NHS ester** with a primary amine on a protein.

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